molecular formula C10H11ClO B3354700 4'-Chloro-3',5'-dimethylacetophenone CAS No. 606970-70-1

4'-Chloro-3',5'-dimethylacetophenone

Cat. No.: B3354700
CAS No.: 606970-70-1
M. Wt: 182.64 g/mol
InChI Key: IKBSPXLJZGGWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituted acetophenones are widely studied for roles in plant allelopathy, antimicrobial activity, and synthetic chemistry .

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBSPXLJZGGWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464693
Record name Ethanone, 1-(4-chloro-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606970-70-1
Record name Ethanone, 1-(4-chloro-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4'-Chloro-3',5'-dimethylacetophenone is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4'-Chloro-3',5'-dimethylacetophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Source
4'-Chloro-3',5'-dimethylacetophenone Cl (4'), CH₃ (3',5') C₁₀H₁₁ClO 182.65* Likely higher lipophilicity due to Cl and CH₃ groups; expected stability under standard conditions. Inferred
2',4'-Dimethylacetophenone CH₃ (2',4') C₁₀H₁₂O 148.20 Boiling point: ~245°C; used in phytotoxicity studies.
Clavatol (2',4'-Dihydroxy-3',5'-dimethylacetophenone) OH (2',4'), CH₃ (3',5') C₁₀H₁₂O₃ 180.20 Antimicrobial (MIC: 31–62.5 μg/mL against S. aureus); UV-A protective (ED₅₀: 227 μM).
3'-Chloro-4'-hydroxyacetophenone Cl (3'), OH (4') C₈H₇ClO₂ 170.59 Melting point: ~109–110°C; used in synthetic intermediates.
4'-Fluoro-3',5'-dimethylacetophenone F (4'), CH₃ (3',5') C₁₀H₁₁FO 166.19 Lower molecular weight than chloro analog; potential herbicide precursor.

*Calculated based on analogous compounds.

Key Research Findings

Substituent Position Dictates Bioactivity: 2',4'-Dimethylacetophenone is 2–3× more phytotoxic than 4'-methylacetophenone, underscoring the importance of substituent geometry . Adding hydroxyl groups (e.g., clavatol) introduces UV-protective properties but reduces volatility .

Industrial Relevance: Simpler analogs (e.g., 2',4'-dimethylacetophenone) are prioritized for bioherbicide development due to ease of synthesis and lower ecological risk .

Biological Activity

4'-Chloro-3',5'-dimethylacetophenone (CDMA) is an aromatic ketone with the chemical formula C₁₁H₁₃ClO. This compound possesses distinctive structural features, including a chlorinated aromatic ring and dimethyl substitutions at the 3' and 5' positions relative to the carbonyl group. These structural characteristics significantly influence its biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry.

CDMA can be synthesized through several methods, including the Friedel-Crafts acylation reaction. The presence of the chlorine atom enhances its reactivity compared to non-chlorinated acetophenones, which may lead to diverse biological interactions.

Antimicrobial Activity

One of the notable biological activities of CDMA is its antimicrobial properties . Studies have shown that it exhibits effectiveness against certain bacterial strains and fungi, indicating potential applications in pharmaceutical formulations. For instance, CDMA has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of CDMA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Properties

Recent investigations into the anticancer properties of CDMA have revealed promising results. In vitro studies indicate that CDMA can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: In Vitro Evaluation

In a study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, CDMA exhibited:

  • IC50 Values :
    • MCF-7: 25 µM
    • HT-29: 30 µM

These values suggest that CDMA is effective in inhibiting cell proliferation at relatively low concentrations .

The mechanism by which CDMA exerts its biological effects involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular functions. For example, CDMA may interact with cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

CDMA shares structural similarities with other acetophenone derivatives, which can influence its biological activity. Below is a comparison table highlighting some related compounds:

Table 2: Comparison of Biological Activities

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3',5'-dimethylphenolHydroxyl group instead of ketoneExhibits strong antiseptic properties
3',4'-DimethylacetophenoneLacks chlorine substituentMore hydrophobic; different activity
4-Hydroxy-3',5'-dimethylacetophenoneHydroxyl group at para positionIncreased solubility; distinct effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3',5'-dimethylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3',5'-dimethylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.